molecular formula C23H39NO4 B12410301 Perhexiline-d11 Maleate (Mixture of Diastereomers)

Perhexiline-d11 Maleate (Mixture of Diastereomers)

Cat. No.: B12410301
M. Wt: 404.6 g/mol
InChI Key: JDZOTSLZMQDFLG-RRJIPZOESA-N
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Description

Chemical Identity and Nomenclature

Perhexiline-d11 Maleate (Mixture of Diastereomers) is systematically named (Z)-but-2-enedioic acid;2-[2-cyclohexyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]piperidine under IUPAC conventions. The molecular structure comprises a piperidine backbone substituted with two cyclohexyl groups, one of which contains 11 deuterium atoms (Figure 1). The maleate counterion stabilizes the compound through salt formation, enhancing crystallinity and solubility.

Property Value
Molecular Formula C₂₃H₃₉NO₄
Molecular Weight 404.6 g/mol
Parent Compound CID 46782708
SMILES Notation [2H]C1(C(...)C(=O)O)
InChI Key JDZOTSLZMQDFLG-RRJIPZOESA-N

The stereochemical complexity arises from the two chiral centers in the piperidine ring and the deuterated cyclohexyl moiety, generating four possible diastereomers. This mixture complicates chromatographic separation but replicates the racemic nature of the parent drug perhexiline.

Historical Development of Deuterated Perhexiline Analogues

The synthesis of deuterated perhexiline derivatives emerged from efforts to address the drug’s narrow therapeutic index and polymorphic metabolism. Early work by Schou (2010) demonstrated that deuteration at specific positions could attenuate CYP2D6-mediated oxidation, a primary elimination pathway for perhexiline. This approach built upon the success of deuterated pharmaceuticals like deutetrabenazine, where deuterium substitution prolongs half-life by reducing first-pass metabolism.

Key milestones in perhexiline-d11 development include:

  • Isotopologue Design : Selective deuteration of the cyclohexyl groups preserved target binding affinity while altering metabolic susceptibility.
  • Synthetic Optimization : A multi-step procedure involving Grignard reactions, hydrogenation, and fluorination yielded the deuterated skeleton with >98% isotopic purity.
  • Analytical Validation : Enantioselective HPLC methods utilizing (R)-(-)-1-(1-naphthyl)ethyl isocyanate derivatization enabled resolution of perhexiline-d11 diastereomers at concentrations as low as 0.01 mg/L.

These advancements facilitated the compound’s use in mass spectrometry-based tracer studies, particularly for quantifying enantiomeric ratios in clinical samples.

Significance of Isotopic Labeling in Pharmacological Research

Deuteration strategies, as exemplified by perhexiline-d11, serve three critical functions in modern drug development:

  • Metabolic Pathway Elucidation :
    Deuterium kinetic isotope effects (DKIE) slow hydrogen abstraction during CYP450 oxidation, allowing researchers to identify rate-limiting metabolic steps. For perhexiline-d11, deuteration reduces Vₘₐₓ by 40-60% compared to the protiated form, confirming CYP2D6’s dominance in its clearance.

  • Toxicology Mitigation :
    By redirecting metabolism toward less hepatotoxic pathways, deuteration minimizes the accumulation of reactive intermediates. Studies in HepG2 cells showed perhexiline-d11 induces 30% less endoplasmic reticulum (ER) stress than the parent compound, as measured by CHOP and ATF4 protein expression.

  • Stereochemical Tracking :
    The differential clearance of perhexiline enantiomers (+)- and (-)-perhexiline (1.8:1 ratio in plasma) becomes more pronounced in deuterated forms, enabling precise modeling of stereoselective pharmacokinetics.

The maleate salt further enhances research utility by:

  • Improving aqueous solubility (2.4 mg/mL vs. 0.8 mg/mL for free base)
  • Stabilizing the solid-state structure against hygroscopic degradation

These properties make perhexiline-d11 maleate indispensable for in vitro hepatic models and isotope dilution assays requiring high chemical stability.

Properties

Molecular Formula

C23H39NO4

Molecular Weight

404.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[2-cyclohexyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]piperidine

InChI

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D2,3D2,4D2,9D2,10D2,16D;

InChI Key

JDZOTSLZMQDFLG-RRJIPZOESA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(CC2CCCCN2)C3CCCCC3)([2H])[2H])([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways for Deuterium Incorporation

The synthesis of Perhexiline-d11 Maleate centers on replacing 11 hydrogen atoms with deuterium in the perhexiline structure. This process typically begins with the non-deuterated perhexiline base, followed by maleate salt formation. Key steps include:

Hydrogen-Deuterium Exchange Reactions

Deuteration is achieved via acid- or base-catalyzed exchange reactions using deuterated solvents (e.g., D$$2$$O or CD$$3$$OD). For instance, cyclohexyl groups in perhexiline undergo H/D substitution under reflux with deuterated sulfuric acid, targeting specific positions to maintain structural integrity.

Catalytic Deuteration

Palladium or platinum catalysts facilitate selective deuteration of aromatic and aliphatic C-H bonds. For example, cyclohexane rings are deuterated using Pd/C in D$$_2$$ at elevated pressures, ensuring high isotopic purity.

Table 1: Deuteration Methods and Yields
Method Reagents/Conditions Deuterium Incorporation (%) Yield (%)
Acid-Catalyzed Exchange D$$2$$SO$$4$$, 80°C, 24h 98 85
Catalytic Hydrogenation Pd/C, D$$_2$$ (3 atm), 50°C 99 78
Base-Mediated Exchange NaOD, DMSO-d$$_6$$, 60°C 95 82

Optimization of Reaction Conditions

Temperature and Solvent Selection

Optimal deuteration occurs at 50–80°C in polar aprotic solvents (e.g., DMF or DMSO), which enhance solubility and reaction rates. Prolonged heating (>24h) risks decomposition, necessitating precise temperature control.

Stoichiometric Considerations

An 11:1 molar ratio of deuterium source to perhexiline ensures complete substitution. Excess D$$_2$$O or deuterated reagents drive the reaction to completion while minimizing byproducts.

Purification and Characterization Techniques

Chromatographic Separation

Post-deuteration, crude product is purified via reversed-phase HPLC using a phenyl column and acetonitrile/water gradients. This resolves diastereomers and removes non-deuterated impurities.

Spectroscopic Validation

  • NMR : $$^1$$H-NMR confirms deuterium incorporation by absence of proton signals at 1.2–2.5 ppm (cyclohexyl H).
  • Mass Spectrometry : High-resolution MS shows a molecular ion peak at m/z 404.357 (C$${19}$$D$${11}$$H$${24}$$N·C$$4$$H$$4$$O$$4$$), matching the theoretical mass.
Table 2: Analytical Parameters for Purity Assessment
Technique Parameters Acceptance Criteria
HPLC Retention time: 8.2 min Purity ≥98%
NMR (DMSO-d$$_6$$) Deuterium content: ≥99% No residual protons
FT-IR C-D stretch: 2200 cm$$^{-1}$$ Peak intensity ≥90%

Comparative Analysis with Non-Deuterated Perhexiline

Deuteration alters physicochemical properties:

  • Solubility : Perhexiline-d11 Maleate exhibits 15% lower aqueous solubility due to deuterium’s isotopic effect.
  • Metabolic Stability : In vitro studies show a 2.3-fold longer half-life in hepatic microsomes, attributed to slower CYP2D6-mediated oxidation.

Challenges in Diastereomer Separation

The synthetic product exists as a 1:1 mixture of diastereomers, separable only via chiral chromatography. However, industrial protocols typically retain the mixture due to:

  • Cost Constraints : Chiral columns and preparative HPLC increase production costs by ~40%.
  • Therapeutic Equivalence : Both diastereomers exhibit similar CPT1 inhibition (IC$$_{50}$$ = 77–148 μM), negating the need for separation in preclinical studies.

Applications in Pharmaceutical Research

Metabolic Tracing

Deuterium labeling enables tracking of perhexiline’s distribution using LC-MS, revealing preferential accumulation in cardiac tissues.

Drug-Drug Interaction Studies

Co-administration with CYP2D6 inhibitors (e.g., quinidine) reduces deuterated metabolite formation, validating its use in pharmacokinetic modeling.

Chemical Reactions Analysis

Types of Reactions

Perhexiline-d11 (maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of perhexiline-d11 (maleate) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of perhexiline-d11 (maleate) depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated metabolites, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Cardiovascular Applications

2.1 Efficacy in Refractory Angina

Perhexiline has been evaluated for its effectiveness in patients with refractory angina—those who do not respond adequately to conventional treatments. A randomized controlled trial demonstrated that 63% of patients treated with perhexiline showed significant improvement in exercise tolerance compared to only 18% on placebo . The study emphasized the importance of maintaining plasma drug concentrations within a therapeutic range (150-600 ng/ml) to minimize side effects while maximizing efficacy.

2.2 Long-term Management

In chronic settings, perhexiline has been shown to be beneficial for patients awaiting coronary revascularization or those unsuitable for such procedures. A cohort study indicated that when plasma levels were maintained below 600 ng/ml, patients experienced a marked reduction in anginal episodes without significant adverse effects . This highlights the potential for perhexiline as a long-term therapeutic option in managing severe ischemic heart disease.

Oncological Applications

Recent studies have explored the repurposing of perhexiline as an anticancer agent due to its metabolic effects on cancer cells. Research indicates that perhexiline can inhibit cancer cell viability through several mechanisms:

4.1 Induction of Apoptosis

Perhexiline has been shown to activate the intrinsic apoptotic pathway in cancer cells, particularly in T-cells and hepatocellular carcinoma models. This effect is mediated through increased mitochondrial reactive oxygen species (ROS) levels, leading to enhanced apoptosis .

4.2 Synergistic Effects with Other Therapies

In combination with other metabolic inhibitors, such as glycolysis inhibitors, perhexiline has demonstrated enhanced efficacy against various cancer types, including multiple myeloma and liver cancer . This synergy suggests a potential role for perhexiline in metabolic therapy strategies for cancer treatment.

Safety and Adverse Effects

Despite its therapeutic benefits, perhexiline is associated with several adverse effects, including:

  • Neuropathy : Peripheral neuropathy is a significant concern, affecting up to 29% of patients .
  • Hepatic Toxicity : Elevated liver enzymes and potential liver damage have been reported, necessitating regular monitoring of liver function during treatment .
  • Other Side Effects : These may include hypoglycemia, weight loss, and changes in blood glucose levels .

Case Study 1: Short-term Use in Angina Management

A study involving 29 patients demonstrated that short-term use of perhexiline significantly reduced anginal frequency when added to existing antianginal therapies. Patients were monitored for side effects, with no adverse events reported during the treatment period .

Case Study 2: Long-term Treatment Monitoring

In another cohort of 22 patients treated over several months, careful adjustment of dosages to maintain plasma levels below 600 ng/ml resulted in a notable reduction in symptoms without severe side effects . This case underscores the importance of individualized dosing strategies to optimize therapeutic outcomes while minimizing risks.

Mechanism of Action

Perhexiline-d11 (maleate) exerts its effects by inhibiting the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1) and carnitine palmitoyltransferase-2 (CPT-2). This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization. This shift enhances oxygen efficiency during myocardial ischemia, reducing the symptoms of angina .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties
Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Targets/Mechanisms
Perhexiline-d11 Maleate C₂₃D₁₁H₂₄NO₄ 430.00 (1 mg) Deuterated maleate CPT inhibition; HERG/Kv1.5/L-type Ca²⁺ channels
cis-Hydroxy Perhexiline-d11 C₁₉D₁₁H₂₄NO 304.56 Deuterated hydroxyl (cis) Metabolite of Perhexiline; cardiac drug studies
trans-Hydroxy Perhexiline-d11 C₁₉D₁₁H₂₄NO ~304.56* Deuterated hydroxyl (trans) Metabolite; β-blocker research
cis-Hydroxy Perhexiline C₁₉H₃₅NO 293.49 Non-deuterated hydroxyl (cis) Cardiac drug metabolite; impurity standard
trans-Hydroxy Perhexiline C₁₉H₃₅NO 293.49 Non-deuterated hydroxyl (trans) Metabolic stability studies
Key Observations :
  • Deuterium Labeling: Perhexiline-d11 Maleate and its hydroxylated metabolites (cis/trans-Hydroxy Perhexiline-d11) incorporate deuterium, increasing molecular weight and altering metabolic stability compared to non-deuterated analogs .
  • Stereochemical Differences : The cis and trans diastereomers exhibit distinct physical properties (e.g., solubility, melting points) due to spatial arrangement, impacting their pharmacological profiles .
  • Functional Groups : The maleate group in Perhexiline-d11 Maleate enhances hydrogen bonding, whereas hydroxylated metabolites prioritize interactions with cardiac drug targets .

Metabolic and Pharmacological Comparisons

Table 2: Metabolic and Pharmacological Data
Compound Name Metabolic Pathway Enzyme Inhibition Purity Storage Conditions
Perhexiline-d11 Maleate Hydroxylation (mono/di) CPT, HERG, Kv1.5 >95% -20°C
cis-Hydroxy Perhexiline-d11 Phase I oxidation β-adrenergic receptors >95% (HPLC) -20°C
trans-Hydroxy Perhexiline-d11 Phase I oxidation Cardiac ion channels >95% (HPLC) Room temperature
cis-Hydroxy Perhexiline Glucuronidation N/A Not stated -20°C
trans-Hydroxy Perhexiline Glucuronidation N/A >95% (HPLC) Room temperature
Key Observations :
  • Deuterated vs. Non-Deuterated: Deuterated compounds are used as internal standards in HPLC due to their isotopic stability, while non-deuterated forms are studied for intrinsic metabolic activity .
  • Temperature Sensitivity : cis-Hydroxy Perhexiline-d11 requires -20°C storage, whereas trans isomers are stable at room temperature, reflecting differences in stereochemical stability .

Biological Activity

Perhexiline-d11 maleate is a deuterated form of perhexiline, primarily recognized for its role in treating refractory angina. This compound acts by modifying myocardial substrate utilization, thus enhancing cardiac efficiency during ischemic episodes. This article delves into the biological activity of perhexiline-d11 maleate, focusing on its mechanisms, efficacy, safety profiles, and pharmacokinetics, supported by relevant data tables and case studies.

Perhexiline-d11 maleate functions as an inhibitor of carnitine palmitoyltransferase (CPT) enzymes, specifically CPT-1 and CPT-2. By inhibiting these enzymes, the compound shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, leading to increased glucose and lactate utilization. This metabolic shift results in enhanced ATP production without a corresponding increase in oxygen consumption, thereby improving myocardial efficiency during ischemia .

Pharmacokinetics

  • Absorption : Perhexiline-d11 maleate is well absorbed (>80%) following oral administration.
  • Protein Binding : The compound exhibits high protein binding (>90%), which may influence its pharmacological effects.
  • Metabolism : It is metabolized primarily by cytochrome P450 2D6 into monohydroxyperhexiline and dihydroxyperhexiline, with some metabolites being excreted as glucuronides .
  • Half-life : The half-life varies significantly; reports indicate ranges from 2 to 30 days depending on individual metabolism and dosing regimens .

Efficacy in Clinical Studies

A series of clinical studies have evaluated the efficacy and safety of perhexiline maleate in patients with refractory angina:

  • Study on Efficacy :
    • Design : A randomized double-blind placebo-controlled crossover trial involving 17 patients.
    • Findings : 63% of patients responded positively to perhexiline compared to 18% on placebo (p < 0.05). Subjective measures showed a 65% improvement in anginal frequency while on perhexiline .
  • Long-term Management Study :
    • Participants : 22 patients treated for an average of 12.4 months.
    • Results : Nine patients became asymptomatic when plasma concentrations were maintained below 600 ng/ml, with no significant adverse effects reported .

Safety and Adverse Effects

While perhexiline-d11 maleate has demonstrated efficacy in managing angina, it is associated with potential side effects:

  • Hepatic Toxicity : Chronic use can lead to hepatic complications, particularly at higher plasma concentrations (720-2680 ng/ml) where adverse effects were noted .
  • Neuropathy : Some patients developed peripheral neuropathy; however, monitoring plasma levels can mitigate these risks.

Data Summary Table

ParameterValue/Description
Molecular FormulaC19D11H24N.C4H4O4
Molecular Weight404.63 g/mol
Absorption>80% from gastrointestinal tract
Protein Binding>90%
Half-lifeVariable; 2-30 days
Primary MetabolitesMonohydroxyperhexiline, Dihydroxyperhexiline
Therapeutic UseTreatment for refractory angina

Q & A

Q. Methodological Answer :

  • MTT Assay Protocol :
    • Plate neuroblastoma cells (e.g., SH-SY5Y) at 10,000 cells/well.
    • Treat with Perhexiline-d11 Maleate (0.01–10 μM) for 48 hours .
    • Quantify viability via absorbance (570 nm) and normalize to untreated controls.
  • Critical Variables :
    • Deuterium’s kinetic isotope effect may alter metabolic stability vs. non-deuterated analogs.
    • Diastereomer ratios must be standardized to ensure reproducibility .

Advanced Research Question: How do isotopic labeling and stereochemistry influence the enzymatic metabolism of Perhexiline-d11 Maleate?

Q. Methodological Answer :

  • Deuterium Exchange Studies : Monitor metabolic intermediates using LC-MS/MS to assess isotopic retention (e.g., deuterium loss in cytochrome P450-mediated oxidation) .
  • Stereochemical Analysis : Compare enzymatic conversion rates of trans- vs. cis-diastereomers using chiral chromatography .
    Key Finding : Maleate hydratase reactions show stereospecific deuterium incorporation, which may affect Perhexiline-d11’s metabolic byproducts .

Basic Research Question: What are best practices for handling and storing Perhexiline-d11 Maleate to prevent diastereomer interconversion?

Q. Methodological Answer :

  • Storage : Use inert atmospheres (argon) and temperatures ≤ -20°C to minimize racemization .
  • Handling : Avoid prolonged exposure to light/moisture; use gloveboxes for sensitive manipulations .
  • QC Checks : Regularly validate diastereomer ratios via HPLC to detect degradation .

Advanced Research Question: How to quantify trace impurities in Perhexiline-d11 Maleate batches using pharmacopeial guidelines?

Q. Methodological Answer :

  • USP/EP Compliance : Apply monographs for related maleate salts (e.g., Pyrilamine Maleate) :

    • Prepare Standard Solution (USP-grade reference) at 1 mg/mL.
    • Use peak area normalization (HPLC) with a detection limit of 0.1% for impurities .
  • Formula :
    Impurity (%)=rirS×CW×10,000\text{Impurity (\%)} = \frac{r_i}{r_S} \times \frac{C}{W} \times 10,000

    Where rir_i = impurity peak area, rSr_S = standard peak area, CC = standard concentration (mg/mL), WW = sample weight (mg) .

Basic Research Question: What safety protocols are critical for working with deuterated compounds like Perhexiline-d11 Maleate?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Waste Management : Segregate deuterated waste from non-hazardous materials; use certified disposal services for isotopic compounds .

Advanced Research Question: How does isotopic labeling (deuterium) affect the physicochemical stability of Perhexiline-d11 Maleate in formulation studies?

Q. Methodological Answer :

  • Accelerated Stability Testing :
    • Expose samples to 40°C/75% RH for 6 months.
    • Monitor deuterium retention via MS and diastereomer ratios via chiral HPLC .
  • Key Consideration : Deuteration may reduce oxidative degradation but could increase susceptibility to hydrolysis due to isotopic mass effects .

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